2-[(2-Bromophenyl)amino]acetamide
Description
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(2-bromoanilino)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
InChI Key |
LZZUTJJNNOZHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 2 Bromophenyl Amino Acetamide
Direct Amination Approaches
Direct amination strategies involve the formation of the core carbon-nitrogen bond between the 2-bromophenyl moiety and the acetamide (B32628) group in a single key step. These methods are often favored for their atom economy and potentially shorter synthetic sequences.
Transition Metal-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination stands as a premier method for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of a wide range of functional groups. wikipedia.org For the synthesis of 2-[(2-Bromophenyl)amino]acetamide (B6148011), this would involve the coupling of 2-bromoaniline (B46623) with acetamide. However, the direct use of acetamide can be challenging. A more common and effective approach involves using a glycine (B1666218) equivalent, followed by functional group manipulation.
A practical variant of the Buchwald-Hartwig reaction for this target molecule would be the coupling of 2-bromoaniline with an ammonia (B1221849) equivalent, or the coupling of an aryl halide with an amine. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has been instrumental in the success and broad applicability of this reaction. wikipedia.org Bidentate phosphine ligands like BINAP and DPPP, as well as sterically hindered monophosphine ligands, have proven effective in improving reaction rates and yields. wikipedia.org
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, DPPP, XPhos, Josiphos-type ligands |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, THF |
| Temperature | 80-110 °C |
This interactive table summarizes typical conditions for the Buchwald-Hartwig amination, a versatile method for C-N bond formation.
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) offers another direct route to aryl amines, where a nucleophile replaces a leaving group on an aromatic ring. openstax.org The classical SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized Meisenheimer complex. libretexts.org The success of this reaction is highly dependent on the electronic nature of the aryl halide; it requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to sufficiently activate the ring for nucleophilic attack. openstax.orglibretexts.org
In the case of 2-[(2-Bromophenyl)amino]acetamide, the starting material would be 1,2-dibromobenzene (B107964) or a similar precursor. However, the bromine substituent itself is not a strong activating group for SNAr. Therefore, a classical SNAr reaction is not expected to be efficient under standard conditions. While some SNAr reactions can be forced to proceed under harsh conditions of high temperature and pressure, these are generally not ideal. It is worth noting that some modern variations of SNAr, including concerted SNAr pathways, may offer alternative possibilities, though these are less common. nih.gov
Indirect Synthetic Pathways
Indirect pathways involve the construction of the target molecule through a series of reactions, often involving the pre-functionalization of one of the starting materials. These multi-step sequences can offer greater flexibility and may be necessary when direct methods are not feasible.
Functional Group Interconversions from Related Precursors
A common and reliable indirect route to 2-[(2-Bromophenyl)amino]acetamide begins with the acylation of 2-bromoaniline. This can be readily achieved by reacting 2-bromoaniline with chloroacetyl chloride in the presence of a mild base to neutralize the HCl byproduct. This reaction produces the intermediate, 2-chloro-N-(2-bromophenyl)acetamide. Subsequent nucleophilic substitution of the chloride in this intermediate with ammonia or an ammonia equivalent furnishes the final product.
Another potential precursor is N-(2-bromophenyl)glycine. nih.gov This amino acid derivative could be converted to the target amide through standard peptide coupling methods, for instance, by activating the carboxylic acid group and then reacting it with ammonia.
Multi-Component Condensation Strategies
Multi-component reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, offer a highly efficient approach to chemical synthesis. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that produces α-acetamido carboxamide derivatives. nih.govnih.gov A hypothetical Ugi reaction for the synthesis of 2-[(2-Bromophenyl)amino]acetamide could involve the condensation of 2-bromoaniline, an aldehyde, an isocyanide, and a carboxylic acid. numberanalytics.comorgsyn.org The resulting product could then be chemically modified to yield the desired final compound. The versatility of the Ugi reaction allows for the creation of a diverse library of molecules by varying the starting components. nih.gov
Process Parameters and Yield Enhancement
Optimizing the reaction conditions is paramount for maximizing the yield and purity of 2-[(2-Bromophenyl)amino]acetamide. For transition metal-catalyzed reactions like the Buchwald-Hartwig amination, key parameters to consider include the choice of catalyst and ligand, the catalyst loading, the type and amount of base, the solvent, the reaction temperature, and the reaction time. The use of microwave irradiation has been shown to accelerate some organic reactions, including condensations and cross-coupling reactions, potentially leading to higher yields and shorter reaction times. researchgate.net
Catalyst System Design and Ligand Effects
The choice of catalyst and accompanying ligands is paramount in directing the efficiency and selectivity of the N-arylation of 2-bromoaniline with an acetamide synthon. Both palladium and copper-based systems have been extensively studied, with ligand choice playing a pivotal role in the catalytic cycle.
In palladium-catalyzed Buchwald-Hartwig amination , the catalyst system typically consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand. The ligand's steric and electronic properties are crucial for the reaction's success. Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency by promoting the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. researchgate.net For instance, biarylphosphine ligands like XPhos and SPhos have been shown to be highly effective for the amination of aryl halides. researchgate.net The steric hindrance of these ligands helps to stabilize the palladium catalyst and facilitates the reductive elimination step, which forms the desired C-N bond.
The following table illustrates the effect of different ligands on the palladium-catalyzed N-arylation of an aryl bromide with an amine, a reaction analogous to the synthesis of the target compound.
Table 1: Effect of Ligand on Palladium-Catalyzed Amination of Bromobenzene with Morpholine (B109124) wikipedia.org
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | >95 |
| 3 | Pd₂(dba)₃ | JohnPhos | NaOtBu | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ | P(o-tol)₃ | NaOtBu | Toluene | 100 | 60 |
Reaction conditions: Bromobenzene (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), ligand (0.02 mmol), toluene (2 mL), 16 h.
For the copper-catalyzed Ullmann condensation , often referred to as the Goldberg reaction when applied to amides, the catalyst system typically involves a copper(I) salt, such as CuI, and a chelating ligand, often a diamine. wikipedia.orgmdpi.com These ligands stabilize the copper center and facilitate the coupling of the aryl halide with the amide. Simple and inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) have proven effective. The mechanism is understood to involve the formation of a copper(I) amidate complex, which then reacts with the aryl halide. nih.gov
Solvent System Rationalization and Temperature Profiling
The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and yield of the synthesis of 2-[(2-Bromophenyl)amino]acetamide.
In Buchwald-Hartwig amination , non-polar aprotic solvents such as toluene and 1,4-dioxane (B91453) are commonly employed. nih.gov The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. The temperature profile for these reactions is often in the range of 80-120 °C. Higher temperatures can increase the reaction rate but may also lead to the formation of side products through competing pathways like β-hydride elimination. nih.gov
The table below shows the impact of different solvents on a representative Buchwald-Hartwig amination reaction.
Table 2: Solvent Screening for the Coupling of Bromobenzene with Secondary Amines nih.gov
| Entry | Amine | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Carbazole | Toluene | 110 | >95 |
| 2 | Carbazole | 1,4-Dioxane | 100 | 90 |
| 3 | Carbazole | THF | 66 | 45 |
| 4 | Carbazole | DMF | 110 | 15 |
Reaction conditions: Bromobenzene (0.5 mmol), amine (0.6 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), NaOtBu (1.4 mmol), solvent (2 mL), 24 h.
For the Ullmann condensation , high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are traditionally used. wikipedia.org These solvents are necessary to facilitate the reaction, which often requires higher temperatures than palladium-catalyzed processes, typically in the range of 100-200 °C. wikipedia.org The choice of solvent can also influence the solubility of the copper catalyst and the base.
Reaction Kinetics and Optimization Studies
For Buchwald-Hartwig amination , kinetic studies have often shown that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step. nih.gov However, depending on the specific substrates and ligands, the reductive elimination step can also be rate-determining. The reaction is typically first order in the palladium catalyst and the aryl halide.
In the case of the copper-catalyzed Ullmann condensation , kinetic studies suggest that the rate-determining step is the reaction of the copper(I) amidate complex with the aryl halide. nih.gov The reaction rate shows a first-order dependence on the concentration of the copper catalyst and the aryl halide. nih.gov
Optimization studies involve systematically varying parameters such as catalyst loading, ligand-to-metal ratio, base concentration, temperature, and reaction time to maximize the yield and purity of the product. The following table provides an example of an optimization study for a copper-catalyzed N-arylation of an amide.
Table 3: Optimization of Reaction Conditions for the N-Phenylation of 2-Pyrrolidone with Iodobenzene nih.gov
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | None | K₃PO₄ | DMSO | 110 | 24 | 25 |
| 2 | CuI (5) | L-Proline | K₃PO₄ | DMSO | 110 | 24 | 78 |
| 3 | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 12 | 92 |
| 4 | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate | K₂CO₃ | DMSO | 110 | 12 | 85 |
| 5 | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate | Cs₂CO₃ | DMSO | 110 | 12 | 88 |
| 6 | CuI (2.5) | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 12 | 89 |
| 7 | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | Toluene | 110 | 24 | 55 |
Reaction conditions: Iodobenzene (1.2 mmol), 2-pyrrolidone (1.0 mmol), base (1.0 mmol), ligand (0.1 mmol), solvent (1 mL).
By carefully selecting and optimizing these parameters, the synthesis of 2-[(2-bromophenyl)amino]acetamide can be carried out efficiently, providing a reliable route to this important chemical compound.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise molecular structure of 2-[(2-Bromophenyl)amino]acetamide (B6148011) in solution.
Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals and to map the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For 2-[(2-Bromophenyl)amino]acetamide, it would be critical in confirming the spin systems of the aromatic protons on the bromophenyl ring and the protons of the acetamide (B32628) moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom to its attached proton(s).
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| CH₂ | ~4.0 | ~45 |
| NH (amino) | Broad signal | - |
| NH₂ (amide) | Broad signals | - |
| C-Br (aromatic) | - | ~115 |
| Aromatic CHs | 6.7 - 7.5 | 110 - 135 |
| Aromatic C-N | - | ~145 |
Solid-State NMR Investigations for Polymorphism and Crystal Structures
Solid-state NMR (ssNMR) would provide invaluable information about the compound in its solid form. This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra, allowing for their identification and characterization. Furthermore, ssNMR can provide insights into the local environment and packing of molecules within the crystal lattice.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. A detailed analysis of these spectra would offer a fingerprint of 2-[(2-Bromophenyl)amino]acetamide.
Detailed Vibrational Mode Assignments and Conformational Analysis
By analyzing the positions, intensities, and shapes of the vibrational bands, specific functional groups and their local environments can be identified. Key expected vibrational modes are listed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (amide & amino) | Stretching | 3400 - 3200 | 3400 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 | 3000 - 2850 |
| C=O (amide I) | Stretching | ~1660 | ~1660 |
| N-H (amide II) | Bending | ~1600 | Weak |
| C=C (aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 |
| C-N | Stretching | 1350 - 1200 | 1350 - 1200 |
| C-Br | Stretching | 700 - 500 | Strong |
Intermolecular Interaction Profiling through Hydrogen Bonding Signature
The N-H and C=O groups in 2-[(2-Bromophenyl)amino]acetamide are capable of forming hydrogen bonds. These interactions would cause characteristic shifts in the vibrational frequencies of the involved groups, typically a broadening and shifting to lower wavenumbers of the N-H stretching bands and a shift in the C=O stretching frequency. A detailed analysis of these spectral regions would allow for the characterization of the hydrogen bonding network in the solid state.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of the molecule and to study its fragmentation pattern upon ionization.
The HRMS would confirm the molecular formula C₈H₉BrN₂O by providing a highly accurate mass measurement of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M, M+2) with a two mass unit difference and nearly equal intensity.
Analysis of the fragmentation pattern would provide further structural confirmation. Key expected fragmentation pathways would include the loss of the bromine atom and cleavage of the amide bond. A hypothetical fragmentation table is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 229/231 | [M]⁺ (Molecular ion) |
| 150 | [M - Br]⁺ |
| 172/174 | [M - C₂H₃NO]⁺ (Loss of acetamide) |
| 57 | [C₂H₃NO]⁺ (Acetamide fragment) |
Single Crystal X-ray Diffraction Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for the compound 2-[(2-Bromophenyl)amino]acetamide was found. The structural details required to elaborate on its precise molecular geometry, conformational states, supramolecular assembly, and crystal packing architecture are therefore not available in the public domain.
While crystallographic information exists for the related isomer, N-(2-Bromophenyl)acetamide crystallography.netresearchgate.net, the strict focus of this article on 2-[(2-Bromophenyl)amino]acetamide prevents the inclusion of data from other compounds. The distinct placement of the amino group within the acetamide side chain in the requested molecule, as opposed to the direct N-phenyl linkage in its isomer, would lead to significantly different structural characteristics.
Consequently, the following subsections on molecular geometry and crystal packing cannot be populated with the requisite detailed research findings and data tables.
Precise Molecular Geometry and Conformational States
Information on bond lengths, bond angles, and torsion angles that define the three-dimensional structure of 2-[(2-Bromophenyl)amino]acetamide is not available from single-crystal X-ray diffraction studies.
Supramolecular Assembly and Crystal Packing Architecture
Details regarding the intermolecular interactions, such as hydrogen bonding patterns and other non-covalent forces that govern the crystal packing of 2-[(2-Bromophenyl)amino]acetamide, remain undetermined due to the absence of crystallographic data.
Reactivity Profiles and Transformative Pathways
Intramolecular Cyclization Reactions
The spatial arrangement of the amine and amide functionalities ortho to each other on the phenyl ring, combined with the presence of the bromo substituent, makes 2-[(2-Bromophenyl)amino]acetamide (B6148011) a prime candidate for intramolecular cyclization reactions. These transformations are crucial for the construction of various nitrogen-containing heterocycles.
Mechanism of Quinazolinone and Benzodiazepine (B76468) Ring System Formation
While direct literature on the cyclization of 2-[(2-Bromophenyl)amino]acetamide to quinazolinones is sparse, the reaction can be inferred from the well-established chemistry of related ortho-aminoaryl amides. The formation of a quinazolinone ring would necessitate the involvement of the acetamide (B32628) side chain. A plausible mechanism would involve an initial intramolecular nucleophilic attack of the secondary amine onto the carbonyl carbon of the acetamide. This process would likely require activation of the amide, potentially through dehydration or under harsh thermal conditions, leading to a cyclized intermediate that, upon rearrangement and aromatization, would yield a quinazolinone derivative.
More directly relevant is the synthesis of benzodiazepines, a prominent class of seven-membered heterocyclic compounds. nih.govresearchgate.net The structure of 2-[(2-Bromophenyl)amino]acetamide serves as a key precursor for certain benzodiazepine derivatives. For instance, in the synthesis of Bromazolam, a related compound, 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide, undergoes an intramolecular cyclization to form a 1,4-benzodiazepin-2-one. wikipedia.org This reaction proceeds via a nucleophilic attack of the aniline (B41778) amine onto the amide carbonyl, forming the characteristic seven-membered diazepine (B8756704) ring. This demonstrates a key reactive pathway for ortho-aminoaryl acetamides.
Synthesis of Related Nitrogen-Containing Heterocycles
The inherent reactivity of the ortho-haloaniline framework allows for the synthesis of various other nitrogen-containing heterocycles beyond quinazolinones and benzodiazepines. Depending on the reaction conditions and the nature of the core structure, different cyclization pathways can be accessed.
For example, treatment of N-acetyl-2-(cyclohex-1-enyl)aniline with bromine can lead to intramolecular cyclization, yielding brominated 3,1-benzoxazines or hexahydrocyclopenta[b]indoles. researchgate.net This type of reaction, known as bromocyclization, involves the electrophilic attack of bromine on the alkene, followed by the intramolecular trapping of the resulting bromonium ion by the amide oxygen or the aniline nitrogen. Although 2-[(2-Bromophenyl)amino]acetamide lacks an alkenyl group, this illustrates the principle of halogen-induced cyclization in related systems.
Furthermore, visible-light-mediated radical cyclization of α-brominated amides has been shown to produce polycyclic benzazepine derivatives. rsc.org This process typically involves a photocatalyst that initiates a radical cascade, leading to the formation of new carbon-carbon bonds and the construction of the heterocyclic core.
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed reactions represent a powerful tool for the synthesis of complex heterocyclic structures through annulation, which involves the formation of a new ring onto an existing one. For substrates like 2-[(2-Bromophenyl)amino]acetamide, palladium catalysis can facilitate cyclization through several mechanisms, often involving C-H activation or coupling with the aryl bromide.
A common strategy is the intramolecular Heck reaction, where the palladium catalyst facilitates the coupling between the aryl bromide and a tethered unsaturated moiety. While the parent compound lacks such a group, derivatives containing an alkene or alkyne on the acetamide nitrogen could readily undergo such cyclizations.
Another powerful approach is the palladium-catalyzed SN2'-cyclization of substrates containing an appropriate leaving group, which has been used to prepare medium-to-large membered endocyclic allenes. nih.gov This highlights the versatility of palladium catalysis in facilitating intramolecular bond formations that might be challenging through conventional methods.
Intermolecular Coupling Reactions
The aryl bromide and the N-H bonds of the amine and amide functionalities in 2-[(2-Bromophenyl)amino]acetamide are key sites for intermolecular reactions, enabling the extension of the molecular framework through various coupling strategies.
Cross-Coupling Strategies at the Aryl Bromide Moiety
The carbon-bromine bond on the phenyl ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These methods allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at this position.
The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures, but modern modifications using ligands like amino acids or 1,10-phenanthroline (B135089) have enabled these couplings to proceed under milder conditions. nih.govresearchgate.net For 2-[(2-Bromophenyl)amino]acetamide, an Ullmann reaction could be used to introduce an aryloxy or an additional amino group.
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples aryl halides with organoboron compounds. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The table below shows examples of Suzuki coupling with a related N-(2,5-dibromophenyl)acetamide substrate, illustrating the types of biaryl structures that can be synthesized.
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | N-(5-Bromo-2-phenylphenyl)acetamide | 85 |
| 4-Methylphenylboronic acid | N-(5-Bromo-2-(p-tolyl)phenyl)acetamide | 82 |
| 4-Methoxyphenylboronic acid | N-(5-Bromo-2-(4-methoxyphenyl)phenyl)acetamide | 88 |
| 4-Fluorophenylboronic acid | N-(5-Bromo-2-(4-fluorophenyl)phenyl)acetamide | 78 |
| Thiophene-2-boronic acid | N-(5-Bromo-2-(thiophen-2-yl)phenyl)acetamide | 75 |
This table is illustrative and based on the reactivity of a similar compound, N-(2,5-dibromophenyl)acetamide, to demonstrate the potential of Suzuki coupling reactions.
Reactions Involving the Amide and Amine Functionalities
The secondary amine and the primary amide groups in 2-[(2-Bromophenyl)amino]acetamide also participate in various intermolecular reactions. The nitrogen of the secondary amine is nucleophilic and can undergo alkylation, acylation, or arylation reactions. For instance, N-aryl glycines have been synthesized from related 2-chloro-N-aryl acetamides through a rearrangement process. nih.gov
The amide functionality can also be a site for coupling reactions. Copper-mediated cross-coupling reactions of amides with boronic acids (Chan-Lam coupling) provide a method for N-arylation. Furthermore, the reactivity of the secondary amine is demonstrated by the synthesis of N-aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide derivatives through condensation reactions. researchgate.net The reactivity of the arylamino group is also seen in the reactions of 2-arylamino-1,3-selenazoles, which can undergo reactions such as nitrosation. nih.gov
Functional Group Transformations and Derivatization
The strategic location of the bromine atom on the phenyl ring, coupled with the reactivity of the acetamide side chain, allows for a diverse array of chemical transformations. These modifications can be broadly categorized into reactions involving the aromatic core and those targeting the acetamide moiety.
Transformations at the Aromatic Core:
The carbon-bromine bond on the phenyl ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: While specific examples starting from 2-[(2-bromophenyl)amino]acetamide are not extensively documented in peer-reviewed literature, the reactivity of analogous N-(bromoaryl)acetamides is well-established. For instance, N-(2,5-dibromophenyl)acetamide has been shown to undergo Suzuki-Miyaura coupling with various arylboronic acids. This suggests that 2-[(2-bromophenyl)amino]acetamide would readily participate in similar transformations to generate biaryl structures. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.
Table 1: Illustrative Suzuki-Miyaura Coupling on an Analogous N-(Bromoaryl)acetamide Scaffold Reaction conditions and yields are based on studies with N-(2,5-dibromophenyl)acetamide and are predictive for 2-[(2-Bromophenyl)amino]acetamide.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 73 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 70 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65 |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. The bromo-substituted ring of 2-[(2-bromophenyl)amino]acetamide is an ideal substrate for coupling with a wide range of primary and secondary amines. This pathway allows for the introduction of diverse amino functionalities, significantly expanding the chemical space accessible from this starting material. The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide.
Table 2: Representative Buchwald-Hartwig Amination on Analogous Bromo-Aromatic Scaffolds Reaction conditions and yields are based on studies with similar bromo-aromatic compounds and are illustrative for 2-[(2-Bromophenyl)amino]acetamide.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine (B109124) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene (B28343) | 100 | 85-95 |
| Piperidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 80-90 |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 75-85 |
Transformations of the Acetamide Moiety:
The acetamide portion of the molecule also presents opportunities for derivatization, primarily through reactions at the secondary amine or by intramolecular cyclization.
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can be alkylated or acylated to introduce further substituents. These reactions would typically proceed under standard conditions, for example, using an alkyl halide and a base for alkylation, or an acyl chloride or anhydride (B1165640) for acylation.
Intramolecular Cyclization: The spatial arrangement of the functional groups in 2-[(2-bromophenyl)amino]acetamide makes it a suitable precursor for the synthesis of heterocyclic systems. For example, intramolecular cyclization could be induced to form benzodiazepine or other fused heterocyclic structures, which are common motifs in medicinal chemistry. Such reactions can be promoted by heat or by using a catalyst to facilitate intramolecular bond formation. For instance, the formation of a seven-membered diazepine ring has been observed in the intramolecular reaction of the closely related 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 2-bromoaniline (B46623). evitachem.com This transformation can be useful if the acetamide group is used as a protecting group for the amine during other synthetic steps.
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal for understanding the electronic properties of molecules. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's stability and reactivity.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-[(2-Bromophenyl)amino]acetamide would involve determining the electron density to derive key properties such as molecular orbital energies, electrostatic potential, and charge distribution. These calculations are instrumental in predicting the molecule's reactivity. For instance, DFT has been effectively used to study the local reactivity of various acetamide derivatives, highlighting how substitutions on the phenyl ring influence their properties. nih.govnih.govresearchgate.net
The reactivity of 2-[(2-Bromophenyl)amino]acetamide can be further elucidated using reactivity descriptors derived from DFT, such as Fukui functions and global reactivity indices (e.g., chemical potential, hardness, and electrophilicity). These descriptors help in identifying the most probable sites for nucleophilic and electrophilic attacks, providing a theoretical basis for understanding its interaction with other molecules.
Table 1: Illustrative Global Reactivity Descriptors for 2-[(2-Bromophenyl)amino]acetamide Calculated using DFT
| Parameter | Value (Arbitrary Units) | Description |
| Chemical Potential (μ) | -4.5 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 3.2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 3.18 | Propensity of the molecule to accept electrons. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govyoutube.com The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions.
For 2-[(2-Bromophenyl)amino]acetamide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the phenyl ring, indicating its nucleophilic character. Conversely, the LUMO would be distributed over areas that can accept electrons, likely influenced by the bromine atom and the carbonyl group, highlighting its electrophilic sites. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties of 2-[(2-Bromophenyl)amino]acetamide
| Orbital | Energy (eV) | Description | Probable Localization |
| HOMO | -6.2 | Highest energy occupied orbital, indicates nucleophilic sites. | Phenyl ring, Amino nitrogen |
| LUMO | -1.5 | Lowest energy unoccupied orbital, indicates electrophilic sites. | Carbonyl carbon, Bromine atom |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and kinetic stability. | - |
Conformational Landscape Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 2-[(2-Bromophenyl)amino]acetamide is crucial for understanding its dynamic behavior and interactions with biological targets.
Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy. uni-muenchen.deq-chem.comresearchgate.netnih.govresearchgate.net For 2-[(2-Bromophenyl)amino]acetamide, a relaxed PES scan of the dihedral angles around the C-N and C-C single bonds would reveal the most stable conformations (energy minima) and the energy barriers between them (transition states). This information is vital for understanding the molecule's flexibility and the preferred spatial arrangement of its functional groups. The results of such a scan would typically be visualized as a 2D or 3D plot of energy versus the varied geometric parameters.
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes of 2-[(2-Bromophenyl)amino]acetamide in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can predict how the molecule behaves over time, including its conformational flexibility, solvent interactions, and binding dynamics with a receptor. This dynamic information is crucial for a comprehensive understanding of its biological function.
Reaction Mechanism Elucidation
Theoretical calculations are powerful tools for elucidating the mechanisms of chemical reactions. For 2-[(2-Bromophenyl)amino]acetamide, computational studies could be employed to investigate various potential reaction pathways, such as its synthesis or metabolic transformations. This involves identifying the transition state structures and calculating the activation energies for each step of the proposed mechanism. For example, the mechanism of acetamide synthesis often involves the nucleophilic attack of an amine on an acetylating agent, a process that can be modeled computationally to understand the energetics and feasibility of the reaction. patsnap.comresearchgate.net By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.
Transition State Identification and Energy Barrier Calculations
The identification of a transition state (TS) is a cornerstone of understanding a chemical reaction's mechanism. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-breaking and bond-forming processes. For a potential intramolecular reaction of 2-[(2-Bromophenyl)amino]acetamide, for instance, the formation of a cyclic product would proceed through a specific transition state geometry.
The energy difference between the reactant(s) and the transition state is known as the activation energy or energy barrier. This barrier is a critical parameter as it dictates the reaction rate. A lower energy barrier corresponds to a faster reaction. While specific energy barrier calculations for 2-[(2-Bromophenyl)amino]acetamide are not readily found in the literature, studies on other amide cyclization or substitution reactions provide a framework for how such calculations would be performed. Methods such as nudged elastic band (NEB) or dimer calculations are often used to locate the transition state, followed by frequency calculations to confirm it is a first-order saddle point.
Table 1: Hypothetical Energy Barriers for a Postulated Reaction of 2-[(2-Bromophenyl)amino]acetamide
| Reaction Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |
| Intramolecular Cyclization | DFT (B3LYP) | 6-31G(d,p) | Data Not Available |
| N-dealkylation | DFT (M06-2X) | def2-TZVP | Data Not Available |
This table is for illustrative purposes only. The values are hypothetical due to the absence of specific literature data for this compound.
Solvent Effects on Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its pathway and rate. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the energy barriers. Computational models can account for these solvent effects through either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can capture specific interactions like hydrogen bonding between the solute and solvent molecules.
For a molecule like 2-[(2-Bromophenyl)amino]acetamide, the polarity of the solvent could influence the orientation of the molecule and the stability of any charged or highly polar intermediates or transition states. For example, a polar solvent might favor a reaction pathway that proceeds through a zwitterionic intermediate.
Table 2: Hypothetical Influence of Solvent on a Postulated Reaction of 2-[(2-Bromophenyl)amino]acetamide
| Solvent | Dielectric Constant | Predicted Effect on Reaction Rate (relative to gas phase) |
| Gas Phase | 1 | Reference |
| Toluene | 2.4 | Data Not Available |
| Acetonitrile | 37.5 | Data Not Available |
| Water | 78.4 | Data Not Available |
This table illustrates the type of data that would be generated from such a study. The predicted effects are hypothetical.
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-[(2-Bromophenyl)amino]acetamide (B6148011) |
| 2-Bromoaniline (B46623) |
| 2-Bromo-N-(2-bromophenyl) acetamide (B32628) |
| 2-bromo-N-(4-bromophenyl)acetamide |
| 2-bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide |
| 2-Chloroacetamide |
| 2-amino-N-(p-Chlorophenyl) acetamide |
| 4-bromoaniline |
| Bromoacetyl bromide |
| Bromoacetyl chloride |
| N-(2-Bromophenyl)acetamide |
| Acetanilide |
| 4-Chloroaniline |
| 2-Haloacetamide |
| Benzothiazine |
Applications in Advanced Organic Synthesis
A Key Intermediate for Complex Organic Frameworks
The strategic placement of a bromine atom and an aminoacetamide group on the phenyl ring makes 2-[(2-Bromophenyl)amino]acetamide (B6148011) a versatile precursor for a variety of complex organic structures. These functional groups provide reactive handles for a range of chemical transformations, allowing for the systematic construction of intricate molecular designs.
Building Block for Polycyclic and Fused Heterocyclic Systems
2-[(2-Bromophenyl)amino]acetamide has demonstrated its utility as a foundational element in the synthesis of fused heterocyclic systems. A notable example is its application in the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] scbt.combldpharm.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628). In this synthesis, the amino group of 2-[(2-Bromophenyl)amino]acetamide acts as a nucleophile, reacting with a benzothiazine precursor to form a new carbon-nitrogen bond, thereby creating a more complex, fused heterocyclic structure. nih.gov
The presence of the bromine atom on the phenyl ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the fusion of additional rings onto the core structure. This reactivity allows chemists to systematically build polycyclic frameworks with a high degree of control over the final architecture.
Contribution to Diversity-Oriented Synthesis Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules, which are essential for drug discovery and chemical biology research. nih.govnih.gov The goal of DOS is to efficiently synthesize a wide range of compounds from a common starting material. nih.govnih.gov 2-[(2-Bromophenyl)amino]acetamide is an excellent scaffold for DOS due to its multiple points of diversification.
The reactivity of the bromine atom allows for the introduction of a wide array of substituents through cross-coupling reactions. The secondary amine and the amide functionality within the acetamide side chain can be further modified through acylation, alkylation, or other functional group transformations. This multi-directional reactivity enables the generation of a large number of analogs from a single starting material, each with unique three-dimensional shapes and properties.
Development of Novel Synthetic Methodologies
The unique reactivity of 2-[(2-Bromophenyl)amino]acetamide has been harnessed in the development of novel synthetic methodologies. Its utility extends beyond being a passive building block; the interplay of its functional groups can be exploited to drive complex chemical transformations.
One such methodology involves a multi-component reaction where 2-[(2-Bromophenyl)amino]acetamide can be envisioned to participate. For instance, the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] scbt.combldpharm.comthiazin-2-yl)-1-(2-bromophenyl) acetamide was achieved through the reaction of 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl) acetamide in the presence of potassium carbonate. nih.gov This transformation highlights a practical method for constructing complex molecules in a single step from readily available starting materials.
The development of novel acetamide derivatives is an active area of research. globalresearchonline.net While not directly involving 2-[(2-Bromophenyl)amino]acetamide, the synthesis of other acetamide derivatives through one-pot, multi-component reactions showcases the potential for developing similar efficient strategies that could incorporate this versatile building block. globalresearchonline.net The principles behind these methodologies, which often involve the reaction of an amine, an aldehyde, and an isocyanate, could be adapted to utilize the reactive sites on 2-[(2-Bromophenyl)amino]acetamide to forge new pathways to novel chemical entities.
Conclusion and Future Research Perspectives
Synthesis of Academic Contributions and Identified Gaps
Academic research has primarily positioned "2-[(2-Bromophenyl)amino]acetamide" and its precursors, like N-(2-bromophenyl)acetamide, as valuable intermediates in the synthesis of more complex molecules with potential biological activities. The core structure serves as a versatile scaffold for building derivatives with a range of pharmacological properties.
Key Academic Contributions:
Intermediate for Bioactive Molecules: The related compound, 2-bromo-N-(2-bromophenyl) acetamide (B32628), is a key reactant in the synthesis of potential antidiabetic agents. For example, it has been used to synthesize 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] cymitquimica.comsigmaaldrich.comthiazin-2-yl)-1-(2-bromophenyl) acetamide, which has been evaluated for its effects on diabetes-related enzymes and metabolic markers. nih.gov
Foundation for Antimicrobial Agents: Research into N-phenylacetamide derivatives has demonstrated their potential as antibacterial agents. irejournals.com The synthesis of various 2-amino-N-(p-chlorophenyl) acetamide derivatives has shown moderate to high activity against several bacterial strains. irejournals.com This suggests that the "2-[(2-Bromophenyl)amino]acetamide" framework could be a promising starting point for developing new antimicrobial compounds.
Structural and Crystallographic Analysis: The crystal structure of the related N-(2-Bromophenyl)acetamide has been determined, providing valuable insights into its molecular geometry, bond lengths, and angles. researchgate.net This foundational data is crucial for understanding the steric and electronic properties that influence its reactivity and interactions with biological targets. researchgate.net
Identified Gaps in Research:
Despite its utility as a synthetic building block, there is a notable lack of comprehensive research on "2-[(2-Bromophenyl)amino]acetamide" itself. The following gaps have been identified:
Limited Pharmacological Profiling: The intrinsic biological activity of "2-[(2-Bromophenyl)amino]acetamide" remains largely unexplored.
Scarcity of Physicochemical Data: Detailed experimental data on its solubility, stability, and other physicochemical properties are not widely available in the literature.
Need for Broader Derivative Libraries: While some derivatives have been synthesized, a systematic exploration of the chemical space around this scaffold is yet to be undertaken.
Prospective Directions for Synthetic Innovation
Future synthetic efforts can build upon the existing knowledge to create novel derivatives and develop more efficient synthetic methodologies.
Key Areas for Synthetic Exploration:
Diversification of the Amino Group: The secondary amine in "2-[(2-Bromophenyl)amino]acetamide" is a prime site for modification. Introducing a wide array of substituents could lead to new compounds with diverse biological activities. This approach has been successful for related acetamides, where reactions with various amines have yielded libraries of derivatives. irejournals.com
Functionalization of the Phenyl Ring: The bromine atom on the phenyl ring is a handle for various cross-coupling reactions, such as the Suzuki coupling. This has been demonstrated in the synthesis of N-(2,5-dibromophenyl) acetamide derivatives. mdpi.com This strategy could be employed to introduce different aryl or alkyl groups, significantly expanding the structural diversity of the resulting molecules.
Development of Greener Synthetic Routes: Current synthetic methods often rely on conventional heating and organic solvents. nih.govirejournals.com Future research could focus on developing more sustainable and efficient protocols, such as microwave-assisted synthesis or the use of eco-friendly solvents.
Hybrid Molecule Synthesis: A promising strategy involves combining the "2-[(2-Bromophenyl)amino]acetamide" core with other pharmacologically active moieties, a technique known as molecular hybridization. This could lead to the development of multifunctional molecules with improved efficacy or a broader spectrum of activity.
Opportunities for Advanced Theoretical and Computational Studies
Computational chemistry offers powerful tools to complement and guide experimental research. For "2-[(2-Bromophenyl)amino]acetamide" and its derivatives, several computational avenues hold significant promise.
Future Computational Research Directions:
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of "2-[(2-Bromophenyl)amino]acetamide". Such studies have been applied to related amide derivatives to explore their nonlinear optical (NLO) properties. mdpi.com Similar investigations could reveal novel applications for this class of compounds.
Molecular Docking and Dynamics Simulations: For newly synthesized derivatives with potential biological activity, molecular docking can predict their binding modes and affinities to specific protein targets. nih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions, aiding in the rational design of more potent inhibitors or modulators.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of "2-[(2-Bromophenyl)amino]acetamide" derivatives and evaluating their biological activities, QSAR models can be developed. These models can identify the key structural features that govern activity and guide the design of new compounds with enhanced potency.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. rsc.org Computational tools can be used to assess the drug-likeness of novel "2-[(2-Bromophenyl)amino]acetamide" derivatives, helping to prioritize candidates for further experimental investigation. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Bromophenyl)amino]acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves coupling 2-bromoaniline with chloroacetamide derivatives under nucleophilic substitution conditions. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (1:1.2 for amine:chloroacetamide) to minimize unreacted starting material .
Q. Which spectroscopic techniques are most reliable for characterizing 2-[(2-Bromophenyl)amino]acetamide?
- Methodological Answer : Use a multi-technique approach:
- NMR : H NMR confirms the presence of aromatic protons (δ 7.2–7.8 ppm) and the acetamide NH (δ 8.1–8.3 ppm). C NMR identifies the carbonyl signal at ~168 ppm .
- Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion peak [M+H] at m/z 257.03 (CHBrNO) .
- IR : Stretching vibrations at ~1650 cm (C=O) and ~3300 cm (N-H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2-[(2-Bromophenyl)amino]acetamide derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., substitution patterns). Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in bromine position or acetamide substituents (e.g., ’s antidiabetic agent vs. ’s anticoagulant derivatives) .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for glucose uptake) and control for purity (>98% via HPLC) .
- Meta-Analysis : Cross-reference biological data with databases like PubChem to identify outliers .
Q. What computational methods predict the pharmacokinetic properties of 2-[(2-Bromophenyl)amino]acetamide derivatives?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (~2.1) and aqueous solubility (-3.2 log mol/L), indicating moderate bioavailability .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., α-glucosidase for antidiabetic activity; PDB ID: 5NN8) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How can researchers address contradictory spectral data (e.g., NMR shifts) in structural elucidation?
- Methodological Answer :
- Solvent Effects : CDCl vs. DMSO-d may shift NH protons by 0.3–0.5 ppm. Confirm assignments via 2D NMR (HSQC, HMBC) .
- Dynamic Effects : Rotameric interconversion of the acetamide group can split signals; use variable-temperature NMR (-20°C to 60°C) to resolve .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling 2-[(2-Bromophenyl)amino]acetamide in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
Q. How can researchers optimize crystallization protocols for 2-[(2-Bromophenyl)amino]acetamide derivatives?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) with slow cooling (0.5°C/min) to grow single crystals .
- Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .
- X-ray Diffraction : Confirm crystal structure with CCDC deposition (e.g., CCDC 1589322 for analog data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
